molecular formula C11H9ClN2OS B3036240 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone CAS No. 339022-34-3

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Cat. No. B3036240
CAS RN: 339022-34-3
M. Wt: 252.72 g/mol
InChI Key: SPJJIGJHEBKBHQ-UHFFFAOYSA-N
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Description

The compound “1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is used for research purposes .

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound is used as a building block in the synthesis of complex molecular structures. For example, Milinkevich et al. (2008) utilized a similar thiazole derivative in the creation of a 50-member library of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, showing its role in diversifying chemical libraries (Milinkevich et al., 2008).

  • Medicinal Chemistry : This compound is pivotal in the development of potential therapeutic agents. For instance, Kamila et al. (2012) synthesized N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via microwave-assisted Hantzsch thiazole synthesis, demonstrating its relevance in medicinal chemistry (Kamila et al., 2012).

  • Cancer Research : This compound plays a role in the synthesis of potential anti-cancer agents. Mahmoud et al. (2021) reported the use of a similar thiazole derivative in synthesizing compounds that showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

  • Biological Activities : The compound is also involved in the synthesis of molecules with significant biological activities. Abdel‐Aziz et al. (2011) synthesized derivatives of a similar compound, which were potent immunosuppressors and inhibitors of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).

  • Fungicidal Activity : Additionally, it's used in the synthesis of compounds with fungicidal properties. Liu et al. (2012) synthesized novel pyrazol-oxy derivatives containing thiazole moieties that exhibited moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).

  • Corrosion Inhibition : The compound has also found application in the field of material science. Tan et al. (2019) studied food flavors containing similar thiazole derivatives as green environmental corrosion inhibitors for steel in sulfuric acid (Tan et al., 2019).

  • Antimicrobial Activity : It's utilized in creating compounds with antimicrobial properties. Patel et al. (2011) conducted a study where Schiff's Bases of a similar compound demonstrated significant antibacterial activity (Patel et al., 2011).

properties

IUPAC Name

1-[2-(2-chloroanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7(15)10-6-13-11(16-10)14-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJIGJHEBKBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone
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1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone
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1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

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